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Compound of Interest

Compound Name: Febuxostat impurity 7

Cat. No.: B602047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity of Febuxostat
Impurity 7, a substance of interest in the quality control and regulatory assessment of the gout

medication febuxostat. This document synthesizes available information on its structure and

plausible formation, addressing the needs of researchers and professionals in pharmaceutical

development.

Chemical Identity and Structure
Febuxostat Impurity 7 is chemically identified as (E)-2-(3-((hydroxyimino)methyl)-4-

isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. It is also referred to in scientific literature

and chemical catalogs as 3-Descyano-3-((hydroxyimino)methyl) Febuxostat.

The key structural features of this impurity include the core thiazole-5-carboxylic acid moiety,

characteristic of febuxostat, but with a critical modification on the phenyl ring. The nitrile group

present at the 3-position of the phenyl ring in febuxostat is replaced by a hydroxyiminomethyl

(oxime) group in Impurity 7.

Below is a table summarizing the key chemical identifiers for Febuxostat Impurity 7.
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Parameter Value

IUPAC Name

(E)-2-(3-((hydroxyimino)methyl)-4-

isobutoxyphenyl)-4-methylthiazole-5-carboxylic

acid

Synonym
3-Descyano-3-((hydroxyimino)methyl)

Febuxostat

CAS Number 1350352-70-3

Molecular Formula C16H18N2O4S

Molecular Weight 334.39 g/mol

Spectroscopic Data
While the scientific literature confirms the structure of Febuxostat Impurity 7 through standard

analytical techniques, detailed, publicly available spectroscopic data such as comprehensive

NMR peak assignments or mass spectrometry fragmentation tables are scarce.

Pharmaceutical reference standards for this impurity are commercially available and would be

accompanied by a certificate of analysis with detailed characterization data.

Formation Pathway
Febuxostat Impurity 7 is likely formed as a process-related impurity during the synthesis of

febuxostat. A common synthetic route to febuxostat involves the formation of an aldehyde

intermediate, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, which is

then converted to the nitrile group of febuxostat. The formation of an oxime intermediate is a

key step in this conversion. If the hydrolysis of the ester and the dehydration of the oxime to the

nitrile are not carried to completion, it can result in the presence of Febuxostat Impurity 7.

The logical relationship between Febuxostat and Impurity 7 is depicted in the following

diagram:

Febuxostat
(Nitrile)

Febuxostat Impurity 7
(Oxime)

Dehydration
Aldehyde Precursor

Oximation
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Logical relationship between Febuxostat and Impurity 7.

Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis and isolation of

Febuxostat Impurity 7 are not readily found in the scientific literature. The synthesis of related

febuxostat impurities and intermediates is described in various patents and research articles.

Generally, the synthesis of such an impurity would involve the reaction of the corresponding

aldehyde precursor with hydroxylamine, followed by purification using chromatographic

techniques.

The characterization of this impurity would follow standard analytical procedures in

pharmaceutical analysis:

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound

and for quantification.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical

structure and confirm the connectivity of atoms.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Note: For researchers requiring a reference standard of Febuxostat Impurity 7, it is

recommended to source it from a reputable chemical supplier who can provide a

comprehensive Certificate of Analysis with detailed characterization data.

To cite this document: BenchChem. [Unveiling the Structure of Febuxostat Impurity 7: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b602047#what-is-the-chemical-structure-of-
febuxostat-impurity-7]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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